molecular formula C14H16N4O4S B2761740 N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide CAS No. 327084-78-6

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2761740
CAS No.: 327084-78-6
M. Wt: 336.37
InChI Key: UXHOQEZGADFDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at position 5, a hydrazinyl (-NH-NH₂) group at position 2, and a sulfonamide moiety linked to a 2,4-dimethylphenyl group. This compound combines electron-withdrawing (nitro) and hydrogen-bonding (hydrazinyl) functionalities, making it structurally unique among sulfonamides.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)14-8-11(18(19)20)4-6-13(14)16-15/h3-8,16-17H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHOQEZGADFDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.

    Hydrazination: The final step involves the introduction of the hydrazinyl group. This can be achieved by reacting the sulfonamide with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can undergo reduction to form corresponding amines.

    Reduction: The hydrazinyl group can participate in reduction reactions, potentially forming hydrazones or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Amines: From the reduction of the nitro group.

    Hydrazones: From reactions involving the hydrazinyl group.

    Substituted Aromatics: From various substitution reactions on the benzene rings.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for the creation of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Table 1: Common Reactions Involving the Compound

Reaction Type Description Common Reagents
OxidationNitro group reduction to aminesPotassium permanganate, hydrogen peroxide
ReductionFormation of hydrazones or other derivativesSodium borohydride, lithium aluminum hydride
SubstitutionElectrophilic or nucleophilic substitution reactionsHalogens, alkylating agents, acylating agents

Biological Research

Studying Enzyme Interactions
In biological research, this compound is utilized to investigate enzyme interactions, particularly those involving sulfonamide groups. It may act as a precursor for synthesizing biologically active molecules that can inhibit specific enzymes.

Medicinal Chemistry

Potential Pharmacological Properties
Derivatives of this compound are being explored for their pharmacological properties. Notably, compounds derived from this sulfonamide have shown promising results in anticancer activity.

Case Study: Anticancer Activity

A study reported that derivatives of this compound were tested against 59 cancer cell lines following the National Cancer Institute protocol. Some derivatives exhibited significant growth inhibition percentages against various cancer types:

  • Compound 6h displayed an inhibition rate of 86.61% against SNB-19 cells.
  • Other derivatives showed moderate activity against cell lines such as MDA-MB-231 and HCT-116 with growth inhibition percentages ranging from 51.88% to 67.55% .

Industrial Applications

Dyes and Pigments Development
Due to its stable aromatic structure and reactive functional groups, this compound is also applied in the development of dyes and pigments. Its unique properties allow for the creation of materials with specific colorimetric responses.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The sulfonamide group is known to interact with enzymes involved in folate synthesis, which is a common target for antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chemical Structure and Substituent Effects

Key Structural Features :
  • Nitro Group : Enhances electron-withdrawing effects, increasing sulfonamide acidity (pKa reduction) and influencing solubility.
  • 2,4-Dimethylphenyl Substituent : Provides steric bulk and lipophilicity, affecting membrane permeability and metabolic stability.
Analog 1: N,N-Diethyl-2-Hydrazinyl-5-Nitrobenzene-1-Sulfonamide (CID 3685964)
  • Molecular Formula : C₁₀H₁₆N₄O₄S .
  • Substituents : Diethyl groups on the sulfonamide nitrogen instead of 2,4-dimethylphenyl.
  • Comparison :
    • Lipophilicity : Diethyl groups increase hydrophobicity compared to aromatic 2,4-dimethylphenyl.
    • Synthesis : Both compounds likely use sulfonyl chloride intermediates, but differing amines (diethylamine vs. 2,4-dimethylaniline) .
Analog 2: N-(2,4-Dimethylphenyl)-2,4-Dimethylbenzenesulfonamide
  • Molecular Formula: C₁₆H₁₉NO₂S .
  • Substituents : Lacks nitro and hydrazinyl groups; features a second methyl group on the sulfonamide-attached benzene.
  • Crystal Structure: Torsion angles (C—SO₂—NH—C = 66.5°) differ due to steric interactions from the dimethylphenyl group .
Analog 3: Indole-Based Hydrazones with Sulfonamide Groups
  • Example : 3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)hydrazinyl]carbonyl-1H-indole-2-carbohydrazide .
  • Bioactivity: Hydrazones in this class exhibit anticancer and anti-inflammatory activities, suggesting the hydrazinyl group in the target compound may confer similar properties .

Physical and Chemical Properties

Solubility and Stability :
  • The nitro group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to non-nitrated analogs like Analog 2.
  • Hydrazinyl groups may introduce instability under oxidative conditions, requiring stabilization strategies absent in Analog 2 .
Crystallographic Data :
  • Target Compound : Predicted bent geometry at the sulfur atom (similar to Analog 2’s 66.5° torsion angle), with tilted aromatic rings (~41° dihedral angle) .
  • Analog 2 : Exhibits N—H⋯O hydrogen bonding in crystal packing, a feature likely shared with the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents on Sulfonamide N Nitro Group Hydrazinyl Group Key Applications
Target Compound C₁₄H₁₆N₄O₄S 2,4-Dimethylphenyl Yes (C5) Yes Potential anticancer
N,N-Diethyl Analog C₁₀H₁₆N₄O₄S Diethyl Yes (C5) Yes Research chemical
N-(2,4-Dimethylphenyl)-2,4-DMB C₁₆H₁₉NO₂S 2,4-Dimethylphenyl No No Crystallography studies
Indole-Based Hydrazone C₂₀H₁₇N₅O₃S₂ 3-Phenylindole No Yes (hydrazide) Anticancer

Table 2: Physicochemical Properties

Property Target Compound N,N-Diethyl Analog N-(2,4-Dimethylphenyl)-2,4-DMB
Molecular Weight (g/mol) 352.37 288.32 289.39
Predicted LogP ~2.5 ~1.8 ~3.1
Hydrogen Bond Donors 3 3 1
Hydrogen Bond Acceptors 7 7 4

Biological Activity

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide
  • Molecular Formula : C14H16N4O4S
  • Molecular Weight : 336.36 g/mol

Structural Representation

PropertyValue
IUPAC NameN-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide
Molecular FormulaC14H16N4O4S
Molecular Weight336.36 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Sulfonation : The nitro compound is treated with chlorosulfonic acid to introduce the sulfonamide group.
  • Hydrazination : The sulfonamide is then reacted with hydrazine hydrate to incorporate the hydrazinyl group.

These steps can be optimized for yield and purity in industrial settings, often employing continuous flow reactors and automated synthesis techniques.

This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide moiety is known to interact with enzymes involved in folate synthesis, making it a potential antimicrobial agent. Additionally, the hydrazinyl group may participate in redox reactions, contributing to its biological activity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are commonly used as antibacterial agents due to their ability to inhibit bacterial growth by targeting folate synthesis pathways .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antitumor Activity : A study evaluated the effects of a structurally similar compound on human cancer cell lines (MCF-7 and HL-60). The results indicated significant cytotoxicity with IC50 values ranging from 0.442 μM to 0.87 μM, highlighting the potential of nitro-substituted hydrazones in cancer therapy .
  • Antibacterial Effects : Another investigation into related hydrazone compounds showed effective antibacterial activity with minimum inhibitory concentration (MIC) values between 64-512 μg/mL against various bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
N-(2,4-dimethylphenyl)acetamideLacks nitro and hydrazinyl groupsLimited biological activity
5-nitro-2-hydrazinylbenzenesulfonamideSimilar sulfonamide structureAntibacterial properties
2,4-DimethylphenylhydrazineContains hydrazinyl groupModerate cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.